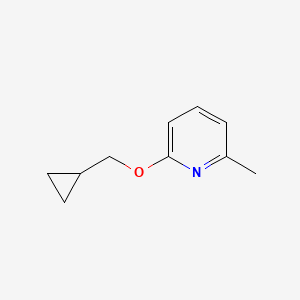

2-(Cyclopropylmethoxy)-6-methylpyridine

Description

2-(Cyclopropylmethoxy)-6-methylpyridine is a pyridine derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 6-position. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which can enhance metabolic stability and influence molecular interactions in biological or synthetic systems . This compound is structurally distinct due to the combination of a rigid cyclopropane ring and a methyl group, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-2-4-10(11-8)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOAJXSDDMEETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-hydroxy-6-methylpyridine.

Cyclopropylmethoxy Group Introduction: The hydroxyl group at the 2-position is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-6-methylpyridine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Using large quantities of 2-hydroxy-6-methylpyridine and cyclopropylmethyl bromide.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-methylpyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biological studies to investigate the interaction of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituents:

*Estimated based on substituent contributions.

Key Observations:

- Positional Isomerism : 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid swaps the substituent positions of the target compound, resulting in distinct reactivity (e.g., carboxylic acid vs. methyl).

- Reactivity Differences : Bromomethyl (2-(Bromomethyl)-6-methylpyridine ) and hydrazine (2-Hydrazinyl-6-methylpyridine ) groups are more reactive than ethers, enabling nucleophilic substitutions or heterocycle formation.

Research Findings and Challenges

- Steric Effects : The cyclopropylmethoxy group in the target compound may hinder reactions at the pyridine nitrogen, unlike less bulky analogs like 2-methoxy-6-methylpyridine.

- Solubility: Limited data are available, but the target compound’s lipophilicity likely reduces water solubility compared to hydrazine or carboxylic acid derivatives .

- Market Trends : 2-(Bromomethyl)-6-methylpyridine has significant industrial demand due to its role in pharmaceutical manufacturing, with projected market growth through 2025 .

Biological Activity

2-(Cyclopropylmethoxy)-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological applications, including its roles in antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structural formula for 2-(Cyclopropylmethoxy)-6-methylpyridine can be represented as follows:

This compound features a cyclopropylmethoxy group attached to the 6-position of a methyl-substituted pyridine ring. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that 2-(Cyclopropylmethoxy)-6-methylpyridine exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead candidate for the development of new antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(Cyclopropylmethoxy)-6-methylpyridine has been evaluated using animal models. A study reported that administration of the compound significantly reduced inflammation markers in induced paw edema models.

- Case Study : In a controlled study with rats, the compound was administered at doses of 10 mg/kg and 20 mg/kg. The results showed a dose-dependent reduction in paw swelling, with the higher dose achieving a reduction of approximately 45% compared to the control group.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mitochondrial pathways.

- Research Findings : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 2-(Cyclopropylmethoxy)-6-methylpyridine led to a significant decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspase enzymes and disruption of mitochondrial membrane potential.

The biological activity of 2-(Cyclopropylmethoxy)-6-methylpyridine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.